4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with difluoromethyl, dimethoxyphenyl, and methoxybenzyl piperazine groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and dimethoxyphenyl groups. The final step involves the attachment of the methoxybenzyl piperazine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-3,5-dimethoxyphenylboronic acid
- 4-(Difluoromethyl)-3,5-dimethoxyphenylmethylsulfane
Uniqueness
Compared to similar compounds, 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances metabolic stability, while the methoxybenzyl piperazine moiety contributes to its potential therapeutic effects.
Properties
Molecular Formula |
C25H28F2N4O3 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C25H28F2N4O3/c1-32-19-7-4-17(5-8-19)16-30-10-12-31(13-11-30)25-28-20(15-21(29-25)24(26)27)18-6-9-22(33-2)23(14-18)34-3/h4-9,14-15,24H,10-13,16H2,1-3H3 |
InChI Key |
JSYKZELKAGHHAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.